(Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one
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Overview
Description
(Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of multiple functional groups, including hydroxyl, dimethylamino, and trimethoxybenzylidene, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common approach is the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable benzofuran derivative under basic conditions to form the benzylidene intermediate. This intermediate is then subjected to further functionalization to introduce the dimethylamino and hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and solvent systems used in the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzylidene moiety can be reduced to a benzyl group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the benzylidene moiety may produce a benzyl derivative.
Scientific Research Applications
Chemistry
In chemistry, (Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Studies may focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound could be explored as a lead compound for drug development. Its structural features may be optimized to enhance its pharmacological properties and reduce potential side effects.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one: Unique due to its combination of functional groups and benzofuran core.
Benzofuran derivatives: Compounds with similar core structures but different functional groups.
Trimethoxybenzylidene derivatives: Compounds with similar benzylidene moieties but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-4-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-12-7-15(24)14(11-23(2)3)21-19(12)20(25)16(29-21)8-13-9-17(26-4)22(28-6)18(10-13)27-5/h7-10,24H,11H2,1-6H3/b16-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEVGWDWDTXATF-PXNMLYILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2)CN(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2)CN(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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